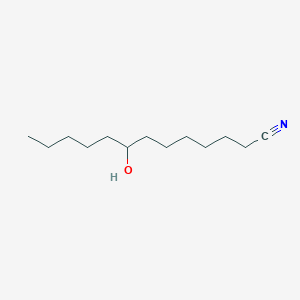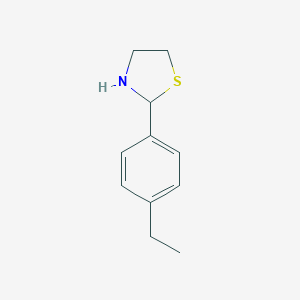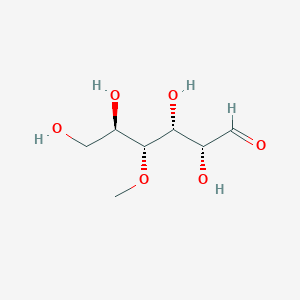
4-O-Methyl-D-glucose
Vue d'ensemble
Description
4-O-Methyl-D-glucose is a glucose derivative that has shown significant effectiveness in unraveling the intricate mechanisms of glucose transporters and their influence on glucose metabolism . It is a monosaccharide with the molecular formula C7H14O6 and a molecular weight of 194.18 .
Molecular Structure Analysis
The molecular structure of 4-O-Methyl-D-glucose consists of a glucose molecule with a methoxy group (-OCH3) attached to the 4th carbon . The InChI Key is GQYKSISLCPUNJT-BDVNFPICSA-N .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-O-Methyl-D-glucose include a boiling point of 456.9±45.0 °C, a density of 1.394±0.06 g/cm3, and a pKa of 12.42±0.20 .
Applications De Recherche Scientifique
Production of Xylooligosaccharides
4-O-Methyl-D-glucose can be used in the enzymatic production of xylooligosaccharides (XOS) from lignocellulosic biomass arabino- and glucuronoxylans . XOS have broad applications in the food, feed, pharmaceutical, and cosmetic industries . They have been shown to have enhanced prebiotic effects, conferring health benefits to humans and animals .
Production of 4-O-Methyl D-Glucaric Acid
4-O-Methyl-D-glucose can be used in the enzymatic production of 4-O-methyl D-glucaric acid from hardwood xylan . This bio-based chemical has potential applications in detergent builder and biopolymer fields . The enzymatic pathway developed combines a GH115 α-glucuronidase and an AA7 gluco-oligosaccharide oxidase to produce this bio-based chemical from glucuronoxylan .
Synthesis of Sophorolipids
4-O-Methyl-D-glucose can be used in the chemical and enzymatic modification of sophorolipids . Sophorolipids are a type of biosurfactant with potential applications in the food, cosmetic, and pharmaceutical industries .
Production of Value-Added Products from Agricultural Residues
4-O-Methyl-D-glucose can be used in the sustainable transformation of agricultural residues into value-added products . This approach aligns with the trend towards sustainable and environmentally friendly production and meets consumer demands for functional “green” products .
Production of Dicarboxylic Acids
4-O-Methyl-D-glucose can be used in the production of dicarboxylic acids . Dicarboxylic acids have several applications in detergent builder and biopolymer fields .
Production of High-Value Products from Wood and Agricultural Biorefineries
4-O-Methyl-D-glucose can be used in the production of high-value products from wood and agricultural biorefineries . This cell-free approach provides a new strategy to make use of the underutilized hemicellulose stream from wood and agricultural biorefineries .
Safety And Hazards
When handling 4-O-Methyl-D-glucose, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
The future directions of 4-O-Methyl-D-glucose research could involve its potential applications in the development of carbohydrate-containing therapeutics. This could include pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials . Additionally, the use of 4-O-Methyl-D-glucose in dynamic glucose-enhanced (DGE) MRI for cancer detection is also a promising area of research .
Propriétés
IUPAC Name |
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-methoxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h2,4-7,9-12H,3H2,1H3/t4-,5+,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYKSISLCPUNJT-BDVNFPICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(CO)O)C(C(C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315186 | |
| Record name | 4-O-Methyl-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-O-Methyl-D-glucose | |
CAS RN |
4132-38-1 | |
| Record name | 4-O-Methyl-D-glucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4132-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-O-Methyl-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the natural sources of 4-O-Methyl-D-glucose?
A: 4-O-Methyl-D-glucose has been identified as a component of the hemicellulose extracted from Populus tacamahacca Mill [] and Populus tremuloïdes []. Specifically, it is obtained by hydrolysis of 2-O-(4-O-methyl-D-glucopyranuronosido)-D-xylose, a constituent of these hemicelluloses.
Q2: Can you describe a novel synthesis method for 4-O-Methyl-D-glucose?
A: While the provided abstracts don't detail specific synthetic procedures, one abstract mentions a "new synthesis" of 4-O-Methyl-D-glucose []. Unfortunately, without access to the full text, the specific steps involved in this synthesis remain unclear.
Q3: How does 4-O-Methyl-D-glucose behave under alkaline conditions?
A: 4-O-Methyl-D-glucose undergoes alkaline degradation, similar to other sugars like cellobiose and maltose []. This degradation process is relevant to the formation of saccharinic acids [] and has been studied in the context of cellulose and amylose degradation as well [].
Q4: How does 4-O-Methyl-D-glucose compare to other sugars in its reaction with 2-anthraquinone-sulfonic acid?
A: One study investigated the reaction of 4-O-Methyl-D-glucose with 2-anthraquinone-sulfonic acid []. This reaction was also performed on other sugars like cellobiose and maltose. While the abstract doesn't specify the results, it indicates the formation of 2-C-carboxyaldoses and aldonic acids as products. Comparing the product yields and reaction kinetics between 4-O-Methyl-D-glucose and other sugars might provide insights into its reactivity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




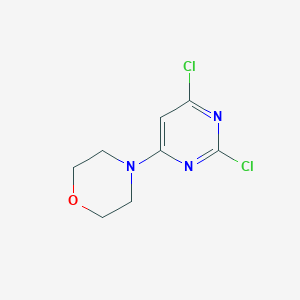


![Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate](/img/structure/B117407.png)
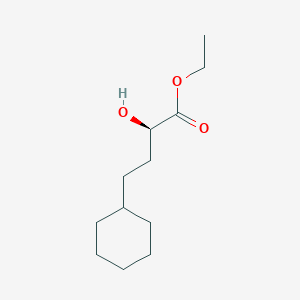
![2,3-dihydroxypropyl [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B117409.png)


